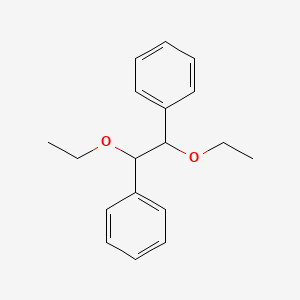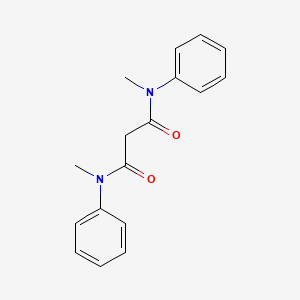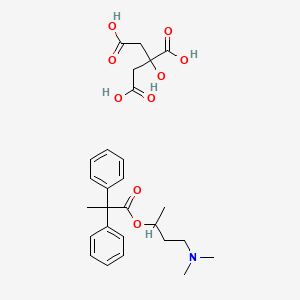
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dimethylamino group, a butan-2-yl group, and a diphenylpropanoate moiety, combined with a tricarboxylic acid component. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid typically involves multiple steps. One common method includes the esterification of 2,2-diphenylpropanoic acid with 4-(dimethylamino)butan-2-ol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and pH, which are crucial for the successful synthesis of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Alkyl halides, sodium hydroxide
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including analgesic and antitussive properties.
Wirkmechanismus
The mechanism by which 4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, its analgesic properties are attributed to its ability to interact with opioid receptors, while its antitussive effects are linked to its action on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dextropropoxyphene hydrochloride: A structurally related compound with similar analgesic properties.
Uniqueness
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile in various applications. Its specific structure also contributes to its distinct pharmacological effects, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
27722-10-7 |
|---|---|
Molekularformel |
C27H35NO9 |
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C21H27NO2.C6H8O7/c1-17(15-16-22(3)4)24-20(23)21(2,18-11-7-5-8-12-18)19-13-9-6-10-14-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-14,17H,15-16H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
SGNPLZGGQATNPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN(C)C)OC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




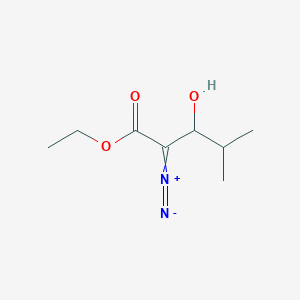
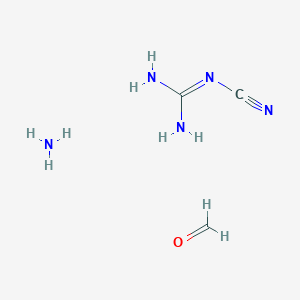

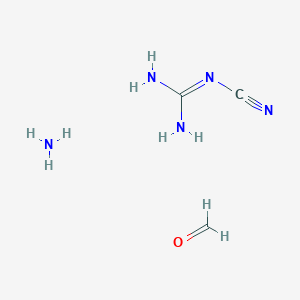
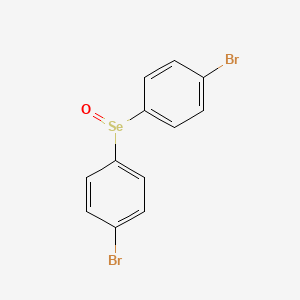
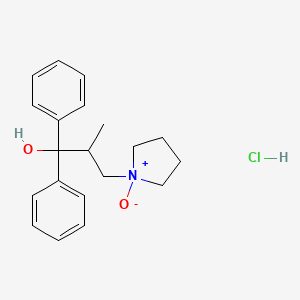

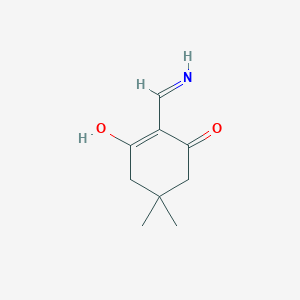
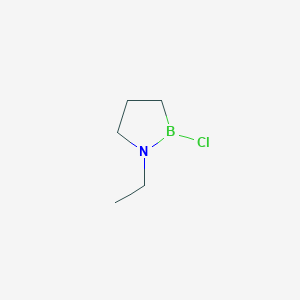
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
